molecular formula C11H6F3NO2 B8212087 7-(Trifluoromethyl)isoquinoline-5-carboxylic acid

7-(Trifluoromethyl)isoquinoline-5-carboxylic acid

Cat. No.: B8212087
M. Wt: 241.17 g/mol
InChI Key: NBHLKRRKRJOPNZ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)isoquinoline-5-carboxylic acid is a fluorinated isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)isoquinoline-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable isoquinoline derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)isoquinoline-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with modified functional groups.

    Reduction: Alcohols, aldehydes, or amines depending on the reducing agent and conditions.

    Substitution: Various substituted isoquinoline derivatives with different functional groups.

Scientific Research Applications

7-(Trifluoromethyl)isoquinoline-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)isoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoroisoquinoline-5-carboxylic acid
  • 7-Chloroisoquinoline-5-carboxylic acid
  • 7-Bromoisoquinoline-5-carboxylic acid

Comparison

  • Uniqueness : The trifluoromethyl group in 7-(Trifluoromethyl)isoquinoline-5-carboxylic acid imparts unique electronic and steric properties, making it more lipophilic and potentially more bioactive compared to its halogenated counterparts.
  • Reactivity : The presence of the trifluoromethyl group can influence the reactivity of the compound in various chemical reactions, often enhancing its stability and resistance to metabolic degradation.

Properties

IUPAC Name

7-(trifluoromethyl)isoquinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-6-5-15-2-1-8(6)9(4-7)10(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHLKRRKRJOPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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